

(3-(Dimethylamino)oxetan-3-yl)methanol) CAS number and characterization data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-(Dimethylamino)oxetan-3-yl)methanol

Cat. No.: B573317

[Get Quote](#)

An In-depth Technical Guide to (3-(Dimethylamino)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

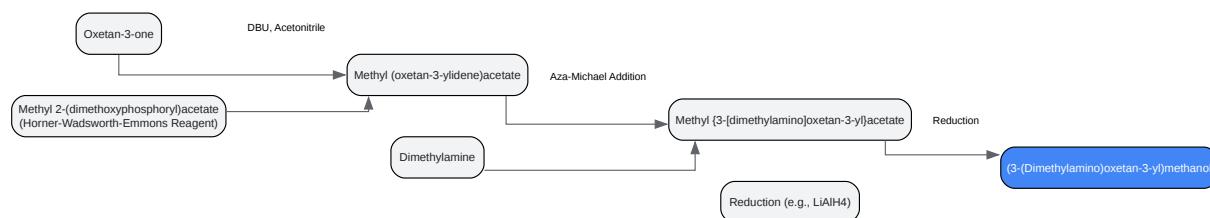
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **(3-(Dimethylamino)oxetan-3-yl)methanol**. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential applications of this unique oxetane derivative.

Chemical Identity and Properties

(3-(Dimethylamino)oxetan-3-yl)methanol, a substituted oxetane, possesses a unique three-dimensional structure that is of increasing interest in medicinal chemistry. The presence of the oxetane ring, a four-membered cyclic ether, imparts desirable physicochemical properties to molecules, often leading to improved solubility, metabolic stability, and cell permeability.

CAS Number: 165454-18-2

Molecular Formula: C₆H₁₃NO₂


Molecular Weight: 131.17 g/mol

Property	Value
CAS Number	165454-18-2[1]
Molecular Formula	C ₆ H ₁₃ NO ₂
Molecular Weight	131.17 g/mol
Appearance	Predicted: Liquid or Low-Melting Solid
Solubility	Predicted: Soluble in water and polar organic solvents
Storage	2-8°C[1]

Synthesis and Experimental Protocols

While a specific detailed experimental protocol for the synthesis of **(3-(Dimethylamino)oxetan-3-yl)methanol** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the preparation of 3,3-disubstituted oxetanes. A common and effective strategy involves the Horner–Wadsworth–Emmons reaction of oxetan-3-one, followed by aza-Michael addition.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **(3-(Dimethylamino)oxetan-3-yl)methanol**.

General Experimental Protocol (Adapted from similar syntheses[2])

Step 1: Synthesis of Methyl (oxetan-3-ylidene)acetate

- To a solution of oxetan-3-one (1.0 eq) in acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).
- Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the mixture at room temperature.
- Stir the reaction mixture at 45°C for 24 hours.
- After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
- Purify the residue by flash chromatography on silica gel to obtain methyl (oxetan-3-ylidene)acetate.

Step 2: Synthesis of Methyl {3-[dimethylamino]oxetan-3-yl}acetate

- To a solution of methyl (oxetan-3-ylidene)acetate (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile), add dimethylamine (2.0 eq, either as a solution in THF or generated in situ).
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
- Remove the solvent under reduced pressure. The crude product may be used in the next step without further purification or can be purified by chromatography.

Step 3: Reduction to **(3-(Dimethylamino)oxetan-3-yl)methanol**

- Prepare a suspension of lithium aluminum hydride (LiAlH_4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0°C in an ice bath.

- Slowly add a solution of methyl {3-[dimethylamino]oxetan-3-yl}acetate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
- Filter the resulting precipitate and wash it with THF or ethyl acetate.
- Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(3-(Dimethylamino)oxetan-3-yl)methanol**. Further purification can be achieved by distillation or column chromatography if necessary.

Characterization Data

Due to the limited availability of experimental data for **(3-(Dimethylamino)oxetan-3-yl)methanol** in the public domain, the following characterization data is predicted or based on closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

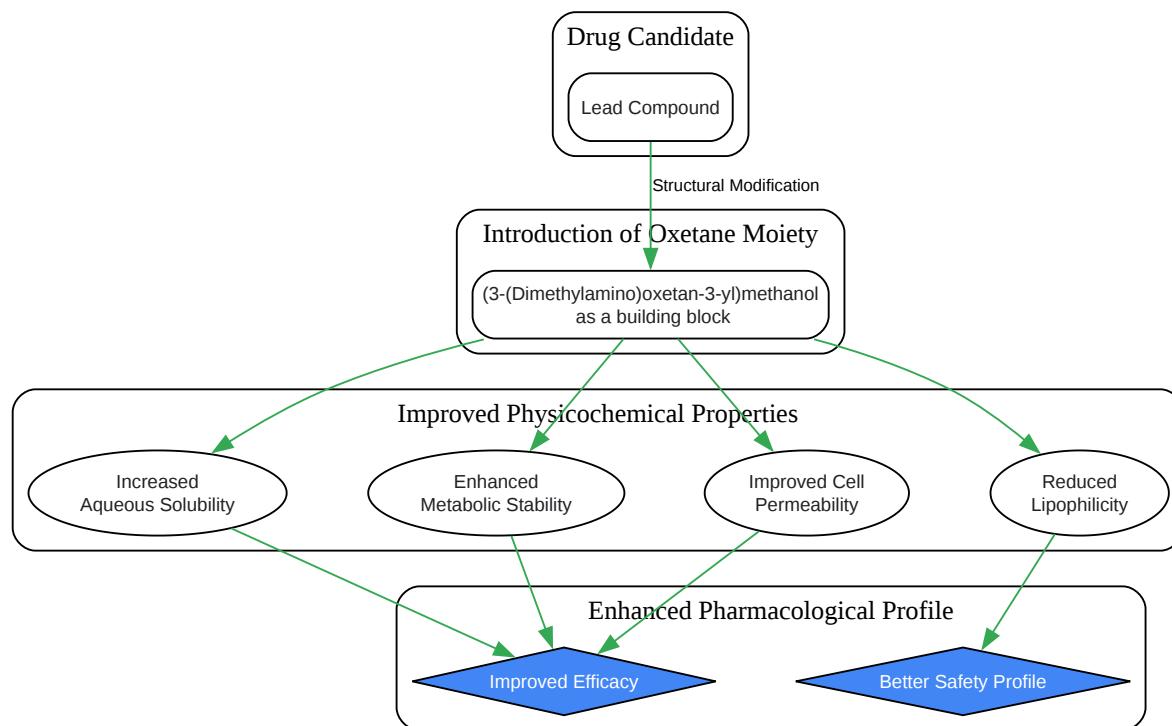
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.5-4.7	d	2H	-OCH ₂ - (ring)
~4.3-4.5	d	2H	-OCH ₂ - (ring)
~3.6	s	2H	-CH ₂ OH
~2.4	s	6H	-N(CH ₃) ₂
~2.0-2.5	br s	1H	-OH

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~78-82	-OCH ₂ - (ring)
~65-70	-C(N(CH ₃) ₂)- (ring quaternary)
~60-65	-CH ₂ OH
~40-45	-N(CH ₃) ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (alcohol)
~2950-2800	Medium-Strong	C-H stretch (aliphatic)
~1100-1000	Strong	C-O-C stretch (ether, oxetane ring)
~1050	Medium	C-N stretch (amine)


Mass Spectrometry (MS)

m/z	Interpretation
131	[M] ⁺ (Molecular ion)
100	[M - CH ₂ OH] ⁺
86	[M - N(CH ₃) ₂] ⁺
71	[M - CH ₂ OH - N(CH ₃) ₂] ⁺
58	[CH ₂ =N(CH ₃) ₂] ⁺ (Base peak)

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable building block in modern drug discovery.^{[2][3][4][5][6]} Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

Conceptual Role of Oxetanes in Modulating Physicochemical Properties

[Click to download full resolution via product page](#)

Caption: The role of oxetane building blocks in drug discovery.

The incorporation of the **(3-(Dimethylamino)oxetan-3-yl)methanol** moiety can be envisioned to:

- Increase Aqueous Solubility: The polar nature of the oxetane ring and the hydroxyl and amino groups can enhance the solubility of a parent molecule, which is often a critical factor for oral bioavailability.

- Improve Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities like gem-dimethyl groups, potentially leading to a longer half-life of the drug.[6]
- Modulate Basicity: The electron-withdrawing nature of the oxetane can reduce the basicity of the adjacent dimethylamino group, which can be crucial for optimizing target engagement and reducing off-target effects.[6]
- Provide a 3D Scaffold: The rigid, three-dimensional structure of the oxetane ring can be used to orient substituents in a specific manner to optimize interactions with a biological target.

Conclusion

(3-(Dimethylamino)oxetan-3-yl)methanol represents a promising building block for the development of novel therapeutics. Its unique combination of a polar oxetane ring, a tertiary amine, and a primary alcohol offers medicinal chemists a versatile tool to fine-tune the physicochemical and pharmacological properties of drug candidates. While experimental data for this specific molecule is currently limited, the established chemistry of oxetanes and their proven benefits in drug discovery suggest that this compound and its derivatives warrant further investigation. This guide provides a foundational understanding to encourage and facilitate future research in this exciting area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-(Dimethylamino)oxetan-3-yl)methanol [myskinrecipes.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]

- 6. [tandfonline.com](#) [tandfonline.com]
- To cite this document: BenchChem. [(3-(Dimethylamino)oxetan-3-yl)methanol] CAS number and characterization data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b573317#3-dimethylamino-oxetan-3-yl-methanol-cas-number-and-characterization-data\]](https://www.benchchem.com/product/b573317#3-dimethylamino-oxetan-3-yl-methanol-cas-number-and-characterization-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com